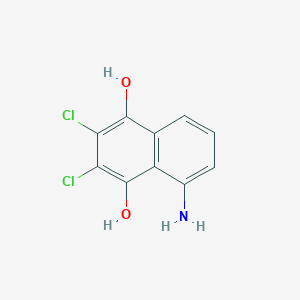

5-Amino-2,3-dichloronaphthalene-1,4-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7Cl2NO2 |

|---|---|

Molecular Weight |

244.07 g/mol |

IUPAC Name |

5-amino-2,3-dichloronaphthalene-1,4-diol |

InChI |

InChI=1S/C10H7Cl2NO2/c11-7-8(12)10(15)6-4(9(7)14)2-1-3-5(6)13/h1-3,14-15H,13H2 |

InChI Key |

HABUYZVSAVMFBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=C(C(=C2O)Cl)Cl)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 5 Amino 2,3 Dichloronaphthalene 1,4 Diol

Nucleophilic Substitution Reactions at Halogenated Positions

The chlorine atoms at the C-2 and C-3 positions of the naphthalene (B1677914) core are significantly activated towards nucleophilic aromatic substitution. This heightened reactivity is a consequence of the electron-withdrawing effect of the adjacent carbonyl groups in the corresponding naphthoquinone form, which stabilizes the intermediate species formed during the substitution process. minia.edu.egrsc.org The reaction typically proceeds through a Michael-type addition of the nucleophile to the electron-deficient double bond, followed by the elimination of the chloride ion to restore the aromatic system.

A wide array of nucleophiles, including those based on nitrogen, oxygen, and sulfur, have been shown to effectively displace one or both chlorine atoms. nih.gov For instance, reactions with various primary and secondary amines, such as piperidine (B6355638) and piperonyl amine, readily yield N-substituted quinone derivatives. wikipedia.org Similarly, thiol nucleophiles can be introduced to synthesize N,S-disubstituted compounds. wikipedia.org The reaction of 2,3-dichloro-1,4-naphthoquinone, a closely related precursor, with amines like N-morpholinoethylamine or various aryl amines results in the formation of the corresponding 2-amino-3-chloro derivatives. nih.gov

The substitution can be sequential, allowing for the introduction of two different nucleophiles. Often, the first substitution facilitates the second, although in some cases, the reaction can be stopped after the displacement of a single chlorine atom. nih.gov The choice of solvent and base is critical; common conditions involve stirring the reactants in ethanol (B145695) with a base like sodium carbonate or in chloroform (B151607) with triethylamine (B128534) to neutralize the HCl generated. wikipedia.orgsemanticscholar.org

| Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Primary/Secondary Amines (e.g., Piperidine) | Ethanol, Na2CO3, Room Temp. | 2-Amino-3-chloro-1,4-naphthoquinone derivatives | wikipedia.org |

| Aryl Amines | Ethanol or Water | 2-Arylamino-3-chloro-1,4-naphthoquinone derivatives | nih.gov |

| Thiols (after initial amination) | - | 2-Amino-3-thioether-1,4-naphthoquinone derivatives | wikipedia.org |

| ω-Amino Carboxylic Acids | - | N-quinonyl Amino Acids (monosubstitution) | nih.gov |

| Sodium Azide (NaN3) | DMF | 2-Arylamino-3-azido-1,4-naphthoquinones | nih.gov |

Reactions Involving the Amino Group

The amino group at the C-5 position primarily influences the molecule's reactivity by acting as a powerful electron-donating group, affecting the properties of the entire naphthalene system. It can also participate directly in reactions as a nucleophile, most notably in acylation and cyclization processes.

As a primary aromatic amine, the 5-amino group readily undergoes acylation reactions with standard acylating agents such as acyl chlorides and acid anhydrides. This classic transformation results in the formation of a stable amide bond. The reaction typically proceeds by the nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent. This conversion is often used as a strategy to protect the amino group or to introduce new functional moieties into the molecule. The resulting amide is generally less nucleophilic and less activating towards the aromatic ring than the original amino group.

The amino group is a key participant in cyclization reactions that lead to the formation of new heterocyclic rings fused to the naphthalene skeleton, known as annulated systems. These reactions often occur in concert with nucleophilic substitutions at the C-2 and C-3 positions. For example, a bifunctional nucleophile can react at one of the chlorinated sites, with the second functional group subsequently reacting with the 5-amino group to close a ring.

Furthermore, derivatives of the parent compound are used to construct complex heterocyclic structures. For instance, the condensation of 2,3-diamino-1,4-naphthoquinone (formed via reduction of an azido (B1232118) derivative) with dicarbonyl compounds can lead to the formation of fused phenazine-type ring systems. nih.gov The strategic placement of the amino group allows for the regioselective construction of these polycyclic aromatic systems, which are of significant interest in materials science and medicinal chemistry.

Redox Chemistry and Interconversion with Naphthoquinone Forms

A fundamental aspect of the chemistry of 5-Amino-2,3-dichloronaphthalene-1,4-diol is its redox relationship with the corresponding naphthoquinone form, 5-amino-2,3-dichloro-1,4-naphthoquinone. The diol (a hydroquinone) is the reduced form, and it can be easily oxidized to the dione (B5365651) (a quinone) under mild conditions. Conversely, the quinone can be reduced back to the hydroquinone (B1673460) using agents like sodium dithionite (B78146) (Na₂S₂O₄). nih.gov This interconversion is a reversible two-electron, two-proton process.

The majority of the reactivity studies, particularly nucleophilic substitutions, are performed on the more stable and highly electrophilic naphthoquinone form. minia.edu.eg The redox potential of the molecule is influenced by its substituents. The electron-donating amino group and electron-withdrawing chloro groups modulate the ease of oxidation and reduction.

Electrochemical studies, such as cyclic voltammetry, on related amino-naphthoquinones have shown that the reduction of the quinone moiety proceeds in two distinct one-electron steps. The first step forms a semiquinone radical anion, and the second step forms a dianion, which corresponds to the hydroquinone state upon protonation. Similarly, oxidation can occur via a radical cation intermediate. This redox activity is central to the chemical and biological functions of many naphthoquinone derivatives.

| State | Structure Name | Key Features | Transformation |

|---|---|---|---|

| Oxidized | Naphthoquinone (Dione) | Electrophilic C2/C3 positions, two carbonyl groups | Reduction (e.g., with Na₂S₂O₄) |

| Intermediate | Semiquinone Radical Anion | Paramagnetic, one-electron reduced species | One-electron reduction/oxidation |

| Reduced | Hydroquinone (Diol) | Electron-rich, two hydroxyl groups | Oxidation (e.g., with air, mild oxidants) |

Electrophilic Aromatic Substitution on the Naphthalene Ring

While the system is highly reactive towards nucleophiles at the quinonoid ring (positions C-2 and C-3), it can also undergo electrophilic aromatic substitution (SₑAr) on the other aromatic ring. The outcome of such a reaction is dictated by the directing effects of the existing substituents. The amino group at C-5 is a powerful activating group and directs incoming electrophiles to the ortho (C-6) and para (C-8) positions.

In the naphthoquinone form, the quinonoid ring is strongly deactivated towards electrophilic attack due to the electron-withdrawing nature of the carbonyl groups. Therefore, any electrophilic substitution, such as nitration or halogenation, would be overwhelmingly directed to the amino-bearing ring. In the hydroquinone (diol) form, both rings are activated by the amino and hydroxyl groups, respectively, making the system highly susceptible to electrophilic attack, though regioselectivity would still favor positions C-6 and C-8 due to the potent directing ability of the amino group.

Mechanistic Investigations of Key Transformations

The primary transformations of this compound and its oxidized form have been subjects of mechanistic study. The nucleophilic substitution at the C-2 and C-3 positions is understood to proceed via an addition-elimination mechanism. nih.gov The high electrophilicity of these carbon atoms, enhanced by the quinone carbonyls, facilitates the initial attack by a nucleophile. rsc.org This forms a resonance-stabilized anionic intermediate (a Meisenheimer-like complex). The subsequent expulsion of a chloride ion is a rapid step that re-establishes the aromaticity of the quinone ring.

The redox behavior involves sequential one-electron transfers. The stability of the intermediate semiquinone radical is a key feature of quinone chemistry. Studies on related compounds show that the half-wave potentials for these electron transfers are sensitive to the electronic effects of the substituents on the naphthalene scaffold, providing insight into the molecule's electronic structure.

Reaction Pathway Elucidation

The reaction pathways of this compound are predominantly governed by the interplay of its diverse functional groups. The electron-donating amino group and the hydroxyl groups can significantly influence the reactivity of the naphthalene ring, particularly the C-2 and C-3 positions bearing the chloro substituents. These chloro atoms are susceptible to nucleophilic substitution, a common reaction pathway for halogenated naphthoquinones.

The reaction mechanism often commences with the activation of the hydroxyl groups. In acidic conditions, protonation of a hydroxyl group can convert it into a better leaving group (water), facilitating nucleophilic attack at the corresponding carbon atom. csbsju.edulibretexts.org Alternatively, the hydroxyl groups can be converted into other functional groups, such as sulfonate esters (e.g., mesylates or tosylates), to enhance their leaving group ability in nucleophilic substitution reactions. csbsju.edu

The amino group at the C-5 position plays a crucial directing role in these transformations. Its electron-donating nature can modulate the electrophilicity of the carbon atoms in the quinone ring, thereby influencing the regioselectivity of nucleophilic attack. While specific mechanistic studies on this compound are not extensively detailed in the available literature, analogous reactions with related compounds, such as 2,3-dichloro-1,4-naphthoquinone, provide valuable insights. These studies reveal that nucleophilic substitution is a primary transformation pathway. semanticscholar.orgresearchgate.net

The general mechanism for nucleophilic substitution on the dichloronaphthoquinone core involves the attack of a nucleophile at the C-2 or C-3 position, leading to the displacement of a chloride ion. The reaction can proceed through a variety of intermediates, depending on the nature of the nucleophile and the reaction conditions.

Table 1: Key Functional Groups and Their Influence on Reactivity

| Functional Group | Position | Electronic Effect | Influence on Reactivity |

| Amino | C-5 | Electron-donating | Activates the ring towards electrophilic attack and modulates the reactivity of the quinone moiety. |

| Chloro | C-2, C-3 | Electron-withdrawing, Good leaving group | Sites for nucleophilic substitution reactions. |

| Hydroxyl | C-1, C-4 | Electron-donating | Can be activated to become good leaving groups, influencing nucleophilic substitution pathways. |

Role of Intermediates in Naphthalenediol Derivatives Synthesis

The synthesis of diverse naphthalenediol derivatives from this compound hinges on the controlled formation and subsequent reaction of key intermediates. While specific intermediates for this exact compound are not detailed in the provided search results, general principles of organic synthesis allow for the postulation of several important transient species.

One critical class of intermediates is the activated alcohol species. As mentioned, conversion of the hydroxyl groups into better leaving groups, such as tosylates or mesylates, generates intermediates that are highly susceptible to nucleophilic attack by a wide range of nucleophiles. csbsju.edu This allows for the introduction of new functional groups at the C-1 and C-4 positions, leading to a variety of naphthalenediol derivatives.

Furthermore, intramolecular reactions can lead to the formation of heterocyclic naphthalenediol derivatives. For instance, if a nucleophilic center is present in a side chain introduced at the amino group, it could potentially attack one of the chloro-substituted carbons, leading to the formation of a new ring system. The elucidation of such pathways would rely on the isolation and characterization of cyclic intermediates.

The synthesis of novel naphthalenediol derivatives often involves a multi-step process where the initial product of a reaction serves as an intermediate for subsequent transformations. For example, the mono-substituted product resulting from the displacement of one chloro atom can act as a substrate for a second nucleophilic substitution, potentially with a different nucleophile, to yield di-substituted products. semanticscholar.orgresearchgate.net

Table 2: Plausible Intermediates in the Transformation of this compound

| Intermediate Type | Formation Pathway | Role in Synthesis |

| Protonated Diol | Reaction with strong acid | Activation of hydroxyl groups as leaving groups (H₂O). csbsju.edulibretexts.org |

| Sulfonate Esters (e.g., Tosylates) | Reaction with sulfonyl chlorides | Formation of excellent leaving groups for Sₙ2 reactions. csbsju.edu |

| Meisenheimer-like Complexes | Nucleophilic addition to the quinone ring | Stabilization of the transition state in nucleophilic aromatic substitution. |

| Mono-substituted Naphthalenediol | Nucleophilic substitution of one chloro atom | Substrate for further functionalization to create di-substituted derivatives. semanticscholar.orgresearchgate.net |

Structural Elucidation and Characterization Methodologies for 5 Amino 2,3 Dichloronaphthalene 1,4 Diol

Advanced Spectroscopic Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers a powerful, non-destructive means to probe the molecular structure of 5-Amino-2,3-dichloronaphthalene-1,4-diol. Each technique provides a different piece of the structural puzzle, from the mapping of the carbon-hydrogen framework to the identification of functional groups and electronic systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the precise atomic connectivity and spatial arrangement of atoms within a molecule. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR can provide detailed information about the chemical environment of each atom.

For this compound, ¹H NMR spectroscopy would be expected to reveal distinct signals for the aromatic protons and the protons of the amine and hydroxyl groups. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effects of the chloro substituents. The protons on the hydroxyl groups would likely appear as broad singlets, and their chemical shift could be sensitive to solvent and concentration due to hydrogen bonding. The amine protons would also present as a singlet, with its chemical shift influenced by the degree of hydrogen bonding and solvent interactions.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the naphthalene (B1677914) ring would be indicative of their electronic environment, with carbons bonded to electronegative chlorine atoms appearing at a lower field. The carbons bearing the hydroxyl and amino groups would also exhibit characteristic chemical shifts.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in establishing the connectivity between protons and carbons. COSY experiments would reveal couplings between adjacent protons on the aromatic ring, while HSQC would correlate each proton with its directly attached carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on known substituent effects on naphthalene rings and may vary in experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-OH | - | 140-150 |

| C2-Cl | - | 120-130 |

| C3-Cl | - | 120-130 |

| C4-OH | - | 140-150 |

| C5-NH₂ | - | 145-155 |

| C6-H | 7.0-7.5 | 115-125 |

| C7-H | 7.5-8.0 | 125-135 |

| C8-H | 7.0-7.5 | 115-125 |

| C4a | - | 125-135 |

| C8a | - | 125-135 |

| OH | 5.0-9.0 (broad) | - |

| NH₂ | 3.0-5.0 (broad) | - |

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational energy levels of molecules. mdpi.com These techniques are particularly adept at identifying the functional groups present in a molecule, as each group has characteristic vibrational frequencies. nih.gov

In the FT-IR spectrum of this compound, distinct absorption bands would confirm the presence of its key functional groups. The O-H stretching vibrations of the hydroxyl groups would appear as a broad band in the region of 3200-3600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. The N-H stretching vibrations of the primary amine group would be observed as two sharp peaks in the 3300-3500 cm⁻¹ range. The aromatic C-H stretching vibrations would be found just above 3000 cm⁻¹. The C=C stretching vibrations of the naphthalene ring would give rise to several bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the diol would be visible in the 1000-1200 cm⁻¹ range, and the C-Cl stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹.

FT-Raman spectroscopy provides complementary information. While the O-H and N-H stretches are often weak in Raman spectra, the aromatic C=C and C-Cl stretches are typically strong, providing a clear fingerprint of the substituted naphthalene core.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Hydroxyl) | Stretching | 3200-3600 (broad) |

| N-H (Amine) | Stretching | 3300-3500 (two bands) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Diol) | Stretching | 1000-1200 |

| C-Cl | Stretching | 600-800 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. scholarsresearchlibrary.com This technique is particularly useful for studying compounds with conjugated π-electron systems, such as the naphthalene ring in this compound. nih.gov

The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of the naphthalene chromophore. The presence of the amino and hydroxyl groups (auxochromes) and the chloro groups (which can act as both auxochromes and chromophores) will cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted naphthalene. The electronic transitions responsible for these absorptions are typically π → π* transitions within the aromatic system. The exact position and intensity of the absorption maxima (λ_max) would be sensitive to the solvent polarity.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of its fragmentation patterns, can offer valuable structural information.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its precise molecular formula. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms, with the presence of ³⁵Cl and ³⁷Cl isotopes leading to a distinctive M, M+2, and M+4 peak ratio.

Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation. The fragmentation pattern would be expected to involve the loss of small molecules such as water (H₂O) from the diol, and potentially the loss of HCl. The cleavage of the C-N bond could also be observed. Analysis of these fragment ions helps to piece together the structure of the parent molecule.

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of a related compound, 1,4-Dichloronaphthalene-2,3-diol, has been reported to be planar, with molecules linked into a supramolecular chain through hydrogen bonding. nih.gov It is anticipated that this compound would also exhibit extensive hydrogen bonding in the solid state, involving the hydroxyl and amino groups. These interactions would play a crucial role in dictating the crystal packing. The planarity of the naphthalene ring system would likely be maintained.

Obtaining high-quality single crystals suitable for X-ray diffraction analysis is a critical and often challenging step. For naphthalenediol derivatives, several crystal growth techniques can be employed.

Slow evaporation of a saturated solution is a common and straightforward method. The choice of solvent is crucial and can influence the resulting crystal polymorph. Solvents such as chloroform (B151607), ethanol (B145695), or mixtures thereof could be suitable for this compound. nih.gov

Vapor diffusion is another effective technique. In this method, a solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. Slow diffusion of the second solvent's vapor into the first solution gradually reduces the solubility of the compound, promoting slow crystallization.

For more challenging compounds, techniques such as cooling crystallization, where a saturated solution is slowly cooled, or flux growth methods, where crystallization occurs from a molten salt or another solid at an elevated temperature, can be utilized. nih.gov The naphthalene flux method, for instance, has been used for the crystal growth of other aromatic compounds. nih.govresearchgate.net Supercritical fluid crystallization, using solvents like carbon dioxide, offers another environmentally friendly and controllable method for growing high-quality organic crystals. nih.govntu.edu.tw

Lack of Specific Data for this compound Prevents Detailed Analysis

A thorough investigation into the scientific literature and chemical databases reveals a significant lack of specific experimental data for the chemical compound this compound. Consequently, a detailed and scientifically accurate article focusing solely on its structural elucidation and characterization methodologies, as per the requested outline, cannot be generated at this time.

The specified sections for the article, "4.2.2. Diffraction Data Collection and Refinement Protocols" and "4.3. Chromatographic and Separation Techniques for Isolation and Purity Assessment," require precise, compound-specific information that is not publicly available.

While general principles of X-ray diffraction and chromatographic techniques are well-established, their application and the resulting data are unique to each chemical entity. For instance, diffraction data, including unit cell parameters and refinement statistics, are determined experimentally for a specific crystal. Similarly, chromatographic separation methods, such as column chromatography or high-performance liquid chromatography (HPLC), are developed and optimized based on the distinct physicochemical properties of the target molecule, including its polarity and solubility.

Searches for this compound did not yield any published crystal structures in crystallographic databases. Likewise, no specific protocols for its isolation, purification, or purity assessment via chromatographic techniques were found in the available literature. Information on related compounds, such as the oxidized form 5-amino-2,3-dichloronaphthalene-1,4-dione or other naphthoquinone derivatives, exists but cannot be used to accurately describe the methodologies for the diol form without making unsubstantiated assumptions, which would compromise the scientific integrity of the article.

Therefore, until specific research on the synthesis, crystallization, and analytical purification of this compound is published, a comprehensive and factual article on its structural elucidation and characterization methodologies remains unfeasible.

Theoretical and Computational Chemistry of 5 Amino 2,3 Dichloronaphthalene 1,4 Diol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about molecular orbitals, energy levels, and charge distribution.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic properties of molecules. mdpi.comresearchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations for 5-Amino-2,3-dichloronaphthalene-1,4-diol would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms.

Once the optimized structure is obtained, a wealth of information regarding its electronic structure and reactivity can be extracted. Key parameters include total energy, electronic states, and the distribution of electrons across the molecule. researchgate.net For substituted naphthoquinone derivatives, DFT has been successfully used to compute ground-state geometries and analyze how different functional groups (like amino and chloro groups) influence the electronic and spectral properties. mdpi.comscientific.net These studies show that the introduction of electron-donating groups (like the amino group) or electron-withdrawing groups (like chlorine) significantly alters the molecule's energy levels and reactivity patterns. researchgate.net

Semi-empirical methods offer a computationally less intensive alternative to DFT, making them suitable for larger molecules or for preliminary, high-throughput screening. These methods simplify quantum mechanical calculations by incorporating experimental data (parameters) to approximate certain complex integrals. While less accurate than ab initio methods like DFT, they can still provide valuable qualitative insights into molecular structure and electronic properties. For a molecule like this compound, semi-empirical methods could be applied to quickly predict its stable conformations and estimate electronic properties before undertaking more rigorous and costly DFT or other ab initio calculations.

Molecular Dynamics and Simulation Studies

Molecular Dynamics (MD) simulations provide a way to study the physical movement of atoms and molecules over time. These simulations solve Newton's equations of motion for a system of interacting particles, offering a dynamic picture of molecular behavior. For this compound, MD simulations could be used to understand its behavior in different environments, such as in a solvent or interacting with a biological target like a protein.

Studies on related naphthoquinone derivatives have used MD simulations to assess the stability of ligand-protein complexes, providing insights into how these molecules bind to and interact with biological receptors. researchgate.netnih.gov Such simulations can reveal key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the complex, which is crucial for applications like drug design. researchgate.netnih.gov

Analysis of Electronic Properties

The electronic properties of a molecule are key to understanding its chemical reactivity, stability, and optical characteristics. Computational methods provide several tools to analyze these properties in detail.

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. semanticscholar.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. semanticscholar.org A small energy gap suggests that the molecule is more polarizable, has high chemical reactivity, and low kinetic stability. semanticscholar.org Conversely, a large gap indicates high stability. semanticscholar.org For a molecule like this compound, FMO analysis would identify the regions of the molecule most likely to participate in nucleophilic (electron-donating, associated with HOMO) and electrophilic (electron-accepting, associated with LUMO) reactions. The energies of these orbitals are also used to calculate various global reactivity descriptors.

Table 1: Global Reactivity Descriptors from FMO Analysis This interactive table outlines key chemical descriptors that can be calculated from HOMO and LUMO energies to predict the reactivity of this compound.

| Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | The power of an atom or molecule to attract electrons to itself. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a higher tendency to react. |

| Electrophilicity Index (ω) | μ2 / (2η) | A measure of the energy lowering due to maximal electron flow between a donor and acceptor. |

Note: These values would be calculated following DFT computations of the molecule's HOMO and LUMO energies.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. nih.govnih.gov It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate or neutral potential. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method that provides a localized, intuitive representation of the electron density in a molecule, translating complex wavefunctions into familiar chemical concepts like bonds, lone pairs, and atomic charges. nih.govq-chem.com This analysis helps in understanding the charge distribution, hybridization, and delocalization of electrons within a molecule. nih.gov

For a molecule like this compound, an NBO analysis would provide insights into several key electronic features:

Natural Atomic Charges: This would reveal the electron distribution across the molecule, indicating the electrophilic and nucleophilic sites. It is expected that the oxygen and nitrogen atoms would carry negative charges, while the carbon atoms bonded to them and the chlorine atoms would be more electropositive.

Bonding and Hybridization: NBO analysis would describe the nature of the chemical bonds (e.g., sigma, pi bonds) and the hybridization of the atomic orbitals involved in these bonds. For instance, it would detail the sp² hybridization of the carbon atoms in the naphthalene (B1677914) ring.

Donor-Acceptor Interactions: A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. nih.gov These interactions indicate electron delocalization from occupied (donor) Lewis-type orbitals to unoccupied (acceptor) non-Lewis orbitals. In this compound, significant interactions would be expected between the lone pairs of the amino and hydroxyl groups and the antibonding orbitals of the naphthalene ring, as well as between the lone pairs of the chlorine atoms and the ring's antibonding orbitals. These interactions are crucial for understanding the molecule's stability and reactivity.

Hypothetical NBO Analysis Data for this compound

| Atom | Natural Charge (e) | Hybridization |

| N (Amino) | -0.850 | sp² |

| C (Amino-bearing) | +0.450 | sp² |

| Cl (C2) | -0.150 | sp³ |

| Cl (C3) | -0.150 | sp³ |

| O (Hydroxyl C1) | -0.700 | sp² |

| O (Hydroxyl C4) | -0.700 | sp² |

Note: This data is hypothetical and serves to illustrate the type of information obtained from an NBO analysis.

Electron Localization Function (ELF) and Local Orbital Locator (LOL)

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analysis tools used to visualize and understand the electron pairing and localization in a molecule. niscpr.res.inniscpr.res.in They provide a graphical representation of the probability of finding an electron pair in a given region of space, which is invaluable for identifying covalent bonds, lone pairs, and atomic shells. nih.gov

For this compound, an ELF and LOL analysis would likely reveal:

High Localization Around Lone Pairs: High ELF/LOL values would be observed around the nitrogen atom of the amino group and the oxygen atoms of the hydroxyl groups, corresponding to their lone pairs of electrons.

Covalent Bond Visualization: The covalent bonds within the naphthalene ring, as well as the C-N, C-O, and C-Cl bonds, would be clearly visible as regions of high electron localization between the respective atomic nuclei.

Delocalization in the Aromatic System: The π-system of the naphthalene ring would be characterized by a more delocalized electron density compared to the single bonds.

These analyses provide a visual confirmation of the bonding patterns and electron distribution predicted by other methods like NBO.

Computational Mechanistic Studies

Computational mechanistic studies employ quantum chemical methods to investigate the pathways of chemical reactions, including the identification of transition states, intermediates, and the calculation of activation energies. ruhr-uni-bochum.deresearchgate.net Such studies are crucial for understanding the reactivity of a molecule and for designing new synthetic routes.

For this compound, computational mechanistic studies could be applied to investigate various reactions, such as:

Oxidation-Reduction Reactions: The naphthoquinone core is redox-active. nih.gov Computational studies could elucidate the mechanism of its oxidation to the corresponding naphthoquinone or its reduction, providing insights into its electrochemical properties.

Nucleophilic Substitution: The chlorine atoms on the naphthalene ring are potential sites for nucleophilic substitution reactions. Mechanistic studies could model the reaction pathways with different nucleophiles, determining the feasibility and regioselectivity of such reactions.

Electrophilic Aromatic Substitution: The amino and hydroxyl groups are activating substituents, directing electrophilic attack on the aromatic ring. Computational modeling could predict the most likely sites of substitution and the energy barriers for these reactions.

By mapping the potential energy surface of a reaction, these studies can provide a detailed understanding of the factors that control the reaction's outcome.

Structure-Activity Relationship (SAR) at a Molecular Level

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity. nih.gov At a molecular level, this involves understanding how specific structural features influence the interactions with a biological target.

Ligand-Target Interaction Modeling (Theoretical)

Ligand-target interaction modeling, often referred to as molecular docking, is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. thebioscan.comresearchgate.net This method is instrumental in drug discovery for predicting the binding affinity and identifying key interactions.

For this compound, if a biological target were identified, molecular docking could be used to:

Predict Binding Pose: Determine the most stable orientation of the molecule within the active site of the target protein.

Identify Key Interactions: Pinpoint the specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other non-covalent forces. The amino and hydroxyl groups of the title compound would be expected to act as hydrogen bond donors and acceptors.

Estimate Binding Affinity: Calculate a docking score that provides an estimate of the binding affinity.

Hypothetical Docking Interaction Data for this compound with a Kinase Target

| Functional Group | Interacting Residue | Interaction Type |

| Amino Group | Aspartic Acid | Hydrogen Bond |

| Hydroxyl Group (C1) | Lysine | Hydrogen Bond |

| Naphthalene Ring | Phenylalanine | Pi-Pi Stacking |

| Chlorine Atom (C2) | Leucine | Hydrophobic Interaction |

Note: This data is hypothetical and illustrates the kind of information derived from molecular docking studies.

Influence of Substituents on Electronic and Steric Properties

The substituents on the naphthalene core—amino, chloro, and hydroxyl groups—have a profound influence on the molecule's electronic and steric properties, which in turn affect its reactivity and biological activity. researchgate.netiau.irnih.gov

Electronic Effects:

The amino (-NH₂) and hydroxyl (-OH) groups are strong electron-donating groups through resonance, increasing the electron density of the aromatic ring and making it more susceptible to electrophilic attack. They also influence the molecule's redox potential.

The chloro (-Cl) groups are electron-withdrawing through induction but can be weakly electron-donating through resonance. Their net effect is typically deactivating for electrophilic aromatic substitution.

Steric Effects:

The presence of multiple substituents can create steric hindrance, influencing the molecule's conformation and its ability to interact with a biological target. The chlorine atoms, in particular, can impose conformational constraints.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to mathematically correlate these properties with biological activity. nih.govbrieflands.comwikipedia.org These models use descriptors that quantify the electronic and steric properties of the substituents to predict the activity of new, related compounds.

Applications in Advanced Organic and Medicinal Chemistry Research

Role as Synthetic Intermediates and Building Blocks

No information available.

Development of New Reaction Methodologies

No information available.

Precursors for Specialized Organic Materials

No information available.

Chiral Auxiliaries and Ligands in Asymmetric Synthesis

No information available.

Q & A

Q. What spectroscopic methods are essential for characterizing 5-Amino-2,3-dichloronaphthalene-1,4-diol, and how should conflicting data between techniques be resolved?

Methodological Answer:

- Key Techniques : Use ¹H/¹³C-NMR to confirm substituent positions and hydrogen/carbon environments, FT-IR for functional group identification (e.g., -NH₂, -OH), and mass spectrometry (MS) for molecular weight validation.

- Resolving Conflicts : Cross-validate data by comparing NMR coupling constants (e.g., para vs. ortho substituents) with IR absorption bands (e.g., amine N-H stretch at ~3300 cm⁻¹). For ambiguous results, employ 2D NMR (e.g., COSY, HSQC) or X-ray crystallography for structural elucidation.

- Example: In naphthoquinone derivatives, conflicting NMR and IR data were resolved by synthesizing analogs with controlled substituents and re-evaluating spectral profiles .

Q. What are the critical considerations in designing a synthesis protocol for this compound to ensure regioselectivity?

Methodological Answer:

- Precursor Selection : Start with a naphthalene-1,4-diol backbone to predefine hydroxyl positions. Introduce chloro groups via electrophilic aromatic substitution (e.g., Cl₂/FeCl₃) under controlled temperatures (0–5°C) to avoid over-chlorination.

- Amination Strategy : Use Buchwald-Hartwig coupling or nucleophilic substitution with NH₃/amines, ensuring protecting groups (e.g., acetyl) shield hydroxyls during reactions.

- Example: Similar compounds achieved 77–89% yields by optimizing reaction stoichiometry and using anhydrous conditions to prevent hydrolysis .

Q. How can the solubility profile of this compound be systematically determined for experimental applications?

Methodological Answer:

- Stepwise Testing : Use a solvent polarity series (hexane → DMSO) with UV-Vis spectroscopy or HPLC to quantify solubility. Monitor stability via TGA/DSC to assess decomposition thresholds.

- Factors Influencing Stability : Protect from light (due to aromatic conjugation) and store under inert atmosphere to prevent oxidation of amino and diol groups.

Advanced Research Questions

Q. How can the electronic effects of amino and chloro substituents in this compound be modeled to predict reactivity in nucleophilic substitutions?

Methodological Answer:

- Computational Tools : Perform DFT calculations (e.g., Gaussian, ORCA) to map electron density distributions. Use Fukui indices to identify nucleophilic/electrophilic sites.

- Experimental Validation : Compare predicted reactivity with kinetic studies (e.g., SNAr reactions with thiols or amines). For example, electron-withdrawing Cl groups meta to -NH₂ enhance electrophilicity at specific positions .

Q. What experimental design strategies optimize the yield of this compound while minimizing by-products?

Methodological Answer:

- DOE Approach : Apply Box-Behnken or central composite design to test variables (temperature, catalyst loading, solvent ratio). Use ANOVA to identify significant factors.

- Case Study : In naphthoquinone synthesis, a 3-factor DOE reduced experiments by 40% while achieving 85% yield and <5% impurities .

Q. How do steric and electronic factors influence the compound’s utility as a precursor in heterocyclic synthesis?

Methodological Answer:

- Steric Effects : Bulky substituents (e.g., -Cl) hinder cyclization; use molecular mechanics simulations to assess spatial constraints.

- Electronic Tuning : The amino group activates the ring for electrophilic attacks, while chloro groups direct substitutions. For example, in naphthoquinone derivatives, such effects enabled selective synthesis of pyrazoline and pyridazine analogs .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental data in reaction mechanisms involving this compound?

Methodological Answer:

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-amine) or in situ IR to track intermediate formation. Compare with DFT-predicted transition states.

- Case Study : Conflicting data in nitro-group reduction pathways were resolved by identifying solvent-dependent intermediates via LC-MS .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.